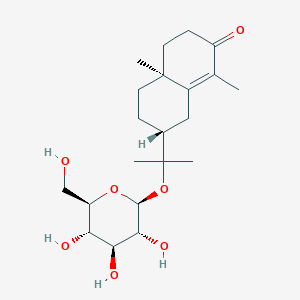
Nelumnucifoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The isolation of Nelumnucifoside B from Nelumbo nucifera involves a series of chromatographic techniques. The leaves of the plant are typically subjected to extraction using solvents such as methanol or ethanol . The extract is then fractionated using column chromatography, and further purification is achieved through high-performance liquid chromatography (HPLC) . The structure of this compound is confirmed using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
advancements in biotechnological methods and large-scale extraction techniques may pave the way for its industrial production in the future .
Análisis De Reacciones Químicas
Types of Reactions
Nelumnucifoside B can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Nelumnucifoside B has shown potential in various scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene biosynthesis and chemical transformations.
Mecanismo De Acción
Nelumnucifoside B exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . By inhibiting this enzyme, this compound reduces the absorption of fats, thereby contributing to its anti-obesity effects . Additionally, it inhibits adipocyte differentiation, which further supports its role in weight management .
Comparación Con Compuestos Similares
Similar Compounds
Nelumnucifoside A: Another megastigmane isolated from Nelumbo nucifera, with similar bioactive properties.
Uniqueness
Nelumnucifoside B is unique due to its specific eudesmane sesquiterpene structure, which contributes to its distinct bioactive properties . Its ability to inhibit both pancreatic lipase and adipocyte differentiation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H34O7 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(4aS,7R)-1,4a-dimethyl-7-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C21H34O7/c1-11-13-9-12(5-7-21(13,4)8-6-14(11)23)20(2,3)28-19-18(26)17(25)16(24)15(10-22)27-19/h12,15-19,22,24-26H,5-10H2,1-4H3/t12-,15-,16-,17+,18-,19+,21+/m1/s1 |
Clave InChI |
XHAUOHBDNZKIEL-NTUCQIPKSA-N |
SMILES isomérico |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















